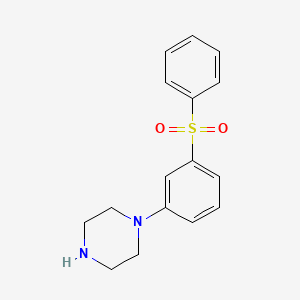

4-(3-Benzenesulfonylphenyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O2S |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

1-[3-(benzenesulfonyl)phenyl]piperazine |

InChI |

InChI=1S/C16H18N2O2S/c19-21(20,15-6-2-1-3-7-15)16-8-4-5-14(13-16)18-11-9-17-10-12-18/h1-8,13,17H,9-12H2 |

InChI Key |

KDBOZUADFFNYSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Benzenesulfonylphenyl Piperazine and Analogues

Strategies for the Construction of the Piperazine (B1678402) Ring System

The formation of the piperazine ring is a foundational step in the synthesis of many pharmaceutical agents. The two primary approaches involve either forming the aryl-nitrogen bond onto a pre-existing piperazine ring or constructing the heterocyclic ring from acyclic precursors.

Buchwald-Hartwig Cross-Coupling Reactions in Phenylpiperazine Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. nih.govnih.gov This reaction has become a cornerstone in medicinal chemistry for the synthesis of N-arylpiperazines, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and have limited substrate scope. nih.govnih.gov The general reaction involves the coupling of an aryl halide or triflate with piperazine, often with one nitrogen atom protected (e.g., with a Boc group) to ensure mono-arylation.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. nih.govacs.org Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have enabled the coupling of a wide range of substrates, including electron-rich, electron-poor, and sterically hindered aryl chlorides, under mild and even aerobic conditions. nih.govnih.gov For instance, the use of ligands like RuPhos and BrettPhos allows for high-yield coupling of secondary amines, such as piperazine. nih.gov Some procedures have been optimized to be exceptionally rapid, with reaction times as short as 10 minutes, or to be more environmentally friendly by using piperazine itself as the solvent. nih.gov

| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Chloride | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | High | nih.gov |

| Aryl Chloride | Pd(OAc)₂ | DavePhos | NaOtBu | Toluene | Up to 97% | nih.govnih.gov |

| Aryl Tosylate | (NHC)Pd(II) Precatalyst | IPr(NMe₂)₂ | K₃PO₄ | tAmOH | High | acs.org |

| Aryl Chloride | Ni(II) Complex | - | KOtBu | 1,4-Dioxane | Good | chemicalbook.com |

Cyclization Approaches for Piperazine Ring Formation

Beyond attaching an aryl group to a pre-formed piperazine, the heterocyclic ring itself can be constructed through various cyclization strategies. These methods offer access to piperazines with diverse substitution patterns that might be difficult to achieve otherwise. researchgate.net

One notable method involves the catalytic reductive cyclization of dioximes. nih.govresearchgate.net This approach begins with the double Michael addition of a primary amine to nitrosoalkenes, forming a bis(oximinoalkyl)amine intermediate. Subsequent catalytic hydrogenation, typically using a palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) catalyst, facilitates the reductive cyclization of the dioxime to yield the piperazine ring. nih.gov This strategy allows for the conversion of a primary amino group into a piperazine scaffold, which can be valuable for modifying bioactive molecules like amino acids. nih.govresearchgate.net

Other cyclization methods include:

Reduction of Diketopiperazines or Piperazinones : A common route to piperazines involves the reduction of the corresponding cyclic amides. researchgate.net

From 1,2-Diamines : Stepwise N-alkylation of 1,2-diamines with di-electrophiles is a classical and widely used approach. researchgate.net

Palladium-Catalyzed Cyclization : Modular synthesis of substituted piperazines can be achieved by a palladium-catalyzed reaction that couples a propargyl unit with a diamine component, offering high regio- and stereochemical control. organic-chemistry.org

Wacker-type Aerobic Oxidative Cyclization : A base-free palladium catalyst can be used for the oxidative cyclization of certain alkenes to form various nitrogen heterocycles, including piperazines. organic-chemistry.org

Methods for Introducing the Benzenesulfonylphenyl Moiety

Nucleophilic Substitution Reactions with Sulfonyl Chlorides

A direct and common method for forming a sulfonamide is the reaction of a primary or secondary amine with a sulfonyl chloride. nih.gov In the context of synthesizing analogues of the target compound, this typically involves reacting a pre-formed arylpiperazine, such as 1-phenylpiperazine, with benzenesulfonyl chloride or a substituted variant. The reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. nih.govresearchgate.net

For example, the synthesis of 1-benzenesulfonyl-4-benzhydryl-piperazine was achieved by reacting 1-benzhydrylpiperazine (B193184) with benzenesulfonyl chloride in dichloromethane (B109758) at a reduced temperature (0–5 °C). researchgate.net This reaction proceeds readily, with the piperazine nitrogen acting as the nucleophile, displacing the chloride from the sulfonyl group to form the stable sulfonamide linkage. researchgate.net This approach could be adapted by starting with 1-(3-aminophenyl)piperazine and reacting it with benzenesulfonyl chloride, or by reacting piperazine with 3-(benzenesulfonyl)phenyl chloride, although the latter would require careful control to manage reactivity at the two piperazine nitrogens.

Palladium-Catalyzed C-N Cross-Coupling for Aryl-Nitrogen Bond Formation

An alternative and highly convergent strategy involves using a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, to attach the entire benzenesulfonylphenyl group to the piperazine ring in a single step. acs.orgmdpi.com This is particularly useful when the required aryl halide is commercially available or readily synthesized.

In this approach, an aryl halide (e.g., 1-bromo-3-(benzenesulfonyl)benzene) is coupled with piperazine (or a protected version like N-Boc-piperazine). This strategy was notably used in the synthesis of the drug Vortioxetine, which features a related phenylpiperazine sulfide (B99878) structure. The synthesis involved a Buchwald-Hartwig addition of N-Boc-piperazine to an aryl bromide, followed by deprotection. mdpi.com This highlights the power of palladium catalysis to create complex aryl-amine bonds efficiently, even with functional groups like sulfones or sulfides present on the aromatic ring. acs.orgmdpi.comnih.gov

Advanced Synthetic Techniques for Derivatization of 4-(3-Benzenesulfonylphenyl)piperazine

Once the core structure of this compound is assembled, the free secondary amine on the piperazine ring provides a versatile handle for further functionalization. This derivatization is often a key step in modulating the pharmacological properties of the molecule.

Common derivatization reactions at the N-H position include:

N-Alkylation : Introducing alkyl groups via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones. mdpi.comnih.gov

N-Acylation : Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

N-Arylation : A second Buchwald-Hartwig coupling can be performed to create a diarylpiperazine derivative.

Furthermore, specialized derivatization techniques are employed for analytical purposes. For instance, piperazine and its derivatives can be reacted with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or acetic anhydride (B1165640) to create derivatives that are more easily detectable by methods such as HPLC-UV or mass spectrometry. jocpr.comgoogle.comjocpr.com Such techniques are crucial for quantifying trace amounts of piperazine-containing compounds. jocpr.com Piperazine-based reagents have also been developed for the derivatization of carboxyl groups on peptides to enhance their signal in mass spectrometry analysis. nih.gov

Microwave-Assisted Synthesis for Piperazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enable reactions that are difficult under conventional heating. Its application in the synthesis of piperazine derivatives, particularly N-arylpiperazines, has been a significant advancement, offering rapid and efficient access to these important compounds.

The synthesis of sterically hindered N-arylpiperazines can be effectively achieved using microwave irradiation. acs.org A versatile approach involves the reaction of substituted anilines with 2,2'-(4-nitrophenylsulfonylazanediyl)bis(ethane-2,1-diyl) bis(4-nitrobenzenesulfonate) in acetonitrile, followed by deprotection. acs.org This method has proven effective for a wide range of structurally diverse anilines. acs.org The reactions are typically carried out in a dedicated microwave reactor at elevated temperatures, significantly reducing reaction times compared to conventional methods. acs.org

For instance, the reaction of various anilines with the nosyl-protected diethanolamine (B148213) derivative under microwave irradiation at 175 °C for 1 hour affords the protected N-arylpiperazines in good yields. acs.org Subsequent deprotection with thiophenol provides the desired N-arylpiperazines. acs.org This strategy highlights the utility of microwave heating in overcoming the steric hindrance often encountered in these transformations. acs.org

Table 1: Microwave-Assisted Synthesis of Protected N-Arylpiperazines

| Entry | Aniline | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 1-Phenylpiperazine (protected) | 75 |

| 2 | 2-Methylaniline | 1-(o-Tolyl)piperazine (protected) | 68 |

| 3 | 2,6-Dimethylaniline | 1-(2,6-Dimethylphenyl)piperazine (protected) | 55 |

| 4 | 2-Ethylaniline | 1-(2-Ethylphenyl)piperazine (protected) | 62 |

Furthermore, the synthesis of 1-arylpiperazines has been rapidly achieved from diethanolamine and substituted anilines using Pollard's method under microwave irradiation. tandfonline.com This approach demonstrates a drastic reduction in reaction time with comparable yields to conventional heating methods. tandfonline.com The use of microwave irradiation has also been successfully applied to the synthesis of pharmaceutically active compounds like Trazodone and its derivatives. mdpi.com In one-pot syntheses, microwave radiation significantly shortens reaction times, for example, in the reaction of 1-(3-chlorophenyl)piperazine (B195711) hydrochloride with other reagents. mdpi.com

Solvent-free microwave-assisted synthesis represents a particularly green approach. The synthesis of aripiprazole, a long-chain arylpiperazine, has been achieved under solvent-free conditions by reacting 7-(4-bromobutoxy)-3,4-dihydrocarbostyril with 1-(2,3-dichlorophenyl)piperazine (B491241) under microwave irradiation. researchgate.net This method avoids the use of toxic and expensive solvents, offering an environmentally benign and cost-effective alternative. researchgate.netgrowingscience.com Similarly, the synthesis of 1,4-dithiocarbonyl piperazines from aldehydes, piperazine, and elemental sulfur has been accomplished under solvent-free microwave conditions, highlighting the broad applicability of this technique. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Monosubstituted Piperazine Derivatives

| Product | Conventional Method (reflux, hours) | Microwave Method (minutes) | Yield (%) (Microwave) |

|---|---|---|---|

| 1-Benzoylpiperazine | 4 | 10 | 85 |

| 1-(4-Chlorobenzoyl)piperazine | 5 | 12 | 82 |

| Methyl 3-(piperazin-1-yl)propanoate | 6 | 15 | 78 |

Data adapted from a study on the acceleration of synthetic reactions for monosubstituted piperazines. mdpi.com

Multicomponent Reaction Approaches in Piperazine Chemistry

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. The Ugi and Passerini reactions are prominent examples of MCRs that have been applied to the synthesis of piperazine-based structures.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-bis-amide derivatives. sciepub.comnih.gov This reaction has been utilized to create diverse molecular scaffolds, including those incorporating the piperazine ring. The Ugi reaction can be performed under various conditions, including green solvents like water or even under solvent-free conditions, often accelerated by microwave irradiation or ultrasound. sciepub.comsciepub.com The versatility of the Ugi reaction allows for the introduction of multiple points of diversity in a single step.

For example, a study on the Ugi-4CR under green conditions demonstrated that the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide proceeded efficiently without a solvent and was significantly accelerated by microwave irradiation, leading to high yields in a fraction of the time required for room temperature reactions. sciepub.comsciepub.com

Table 3: Ugi Four-Component Reaction (U-4CR) under Various Conditions

| Entry | Solvent | Activation | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Water | Room Temp | 3 | 71 |

| 2 | None | Room Temp | 5 | 74 |

| 3 | None | Microwave | 0.5 | 80 |

| 4 | Ethanol | Microwave | 0.5 | 69 |

Data from a study on green conditions for the Ugi-4CR. sciepub.comsciepub.com

The Passerini three-component reaction (P-3CR) is another powerful MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish α-acyloxy amides. organic-chemistry.orgwikipedia.org While not directly producing a piperazine ring, the functional groups introduced by the Passerini reaction can be further elaborated to construct piperazine-containing molecules. The reaction is typically fast and proceeds in aprotic solvents at room temperature. organic-chemistry.org The mechanism is believed to involve a concerted, non-ionic pathway, facilitated by hydrogen bonding. organic-chemistry.org

Recent advancements have explored variations of the Passerini reaction, including its use in the synthesis of complex heterocyclic structures and under environmentally friendly conditions. nih.gov Mechanochemical activation, for instance, has been shown to facilitate Passerini reactions in the absence of solvents, providing high yields in very short reaction times. researchgate.net

While direct application of the Passerini reaction for the synthesis of this compound is not explicitly detailed, the principles of MCRs offer a strategic approach. One could envision a scenario where a suitably functionalized aldehyde or carboxylic acid containing the benzenesulfonylphenyl moiety is employed in a Passerini reaction, followed by cyclization steps to form the piperazine ring.

Structure Activity Relationship Sar Studies of 4 3 Benzenesulfonylphenyl Piperazine Derivatives

Conformational Analysis and Stereochemical Impact on Biological Activity Profiles

Computational studies and NMR spectral data on related arylpiperazine and diarylpiperidin-4-one systems reveal a preference for the large aryl groups to occupy equatorial positions to minimize steric hindrance. researchgate.net For arylsulfonamides, torsional scans of the sulfonamide S-C bond have been performed to understand conformational preferences. These studies indicate that the sulfonamide conformation plays a crucial role in determining activity, with specific dihedral angles being more favorable for target interaction.

Stereochemistry introduces another layer of complexity and opportunity for improving activity and selectivity. In derivatives where a chiral center is present, enantiomers often exhibit significant differences in biological activity. For instance, in a series of compounds targeting the dopamine (B1211576) D3 receptor, the (-)-enantiomer of one potent racemic compound displayed higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. Specifically, (-)-10e had a Ki of 47.5 nM for D2 and 0.57 nM for D3, while (+)-10e had values of 113 nM and 3.73 nM, respectively, highlighting the importance of stereospecific interactions with the receptor. nih.govnih.gov This differential activity underscores how a precise stereochemical arrangement is necessary for optimal interaction with the chiral environment of the receptor binding site.

Influence of Substituents on the Benzenesulfonylphenyl Moiety on Target Interaction

Modifying the substitution pattern on the benzenesulfonylphenyl ring system is a common strategy to fine-tune the pharmacological profile of these derivatives. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can profoundly affect binding affinity and selectivity.

In related arylpiperazine series targeting dopamine receptors, the position and nature of substituents on the phenyl ring are pivotal. Studies on 4-(thiophen-3-yl)benzamide (B12553508) N-phenylpiperazine analogs, a related class of D3-selective ligands, have shown that structural variations in the aryl portion are critical for D3 receptor affinity and selectivity against the D2 receptor. nih.gov This suggests that each unique substitution pattern allows the molecule to interact differently with the receptor, stabilizing distinct receptor conformations. nih.gov

For benzenesulfonamide-piperazine hybrids, substitutions on the benzene (B151609) sulfonamide ring have been shown to modulate enzyme inhibitory and antioxidant activities. researchgate.net For example, the presence and position of chloro or methoxy (B1213986) groups can alter the electronic distribution and hydrogen-bonding capabilities of the molecule, thereby influencing its interaction with target enzymes or receptors. While specific SAR data on the 3-benzenesulfonylphenyl moiety itself is limited in publicly available literature, general principles from related sulfonamide inhibitors suggest that substituents altering the pKa of the sulfonamide or introducing specific hydrogen bond donors/acceptors can significantly impact biological activity. nih.gov

Effects of Modifications on the Piperazine (B1678402) Nitrogen Atoms on Pharmacological Responses

The two nitrogen atoms of the piperazine ring are key handles for chemical modification and play distinct roles in receptor interaction. The nitrogen atom attached to the benzenesulfonylphenyl group (N1) has its basicity significantly modulated by this large, electron-withdrawing substituent. The second nitrogen (N4) is a versatile point for introducing a wide variety of substituents to explore different regions of the receptor binding pocket and to modulate pharmacokinetic properties.

The basicity of the piperazine nitrogens is crucial for their interaction with biological targets, often forming a key salt bridge with an acidic residue (e.g., an aspartate residue in aminergic GPCRs). researchgate.net However, SAR studies on related dopamine D2/D3 receptor ligands have shown that N-substitution with bulky heterocyclic amides, which reduces the basicity of the adjacent piperazine nitrogen, does not necessarily diminish binding affinity. nih.gov This may indicate that this particular nitrogen is not always involved in a critical ionic interaction and that the substituent itself forms other favorable contacts. nih.gov

The nature of the substituent on the N4 nitrogen is a major determinant of receptor affinity and selectivity. In a series of dopamine D4 antagonists, attaching various aryl and heteroaryl groups to this nitrogen led to a wide range of binding affinities. nih.gov Similarly, in a series of D3-selective ligands, linking different heterocyclic moieties to the piperazine nitrogen via amide or methylene (B1212753) linkers was explored. The results showed that high affinity and selectivity for the D3 receptor could be maintained even when the heterocycle was not directly attached to the piperazine ring, indicating the linker's role in providing optimal spacing and orientation. nih.govnih.gov

Table 1: Effect of N4-Substituent on Dopamine D3 Receptor Affinity in a Related Arylpiperazine Series

| Compound | N4-Substituent Linker | Heterocycle | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |

| (-)-10e | Amide | 2-Indole | 0.57 | 47.5 | 83 |

| (+)-10e | Amide | 2-Indole | 3.73 | 113 | 30 |

| 10b | Methylene | 5-Indole | 3.87 | 144 | 37 |

| 22 | Direct | 5-Indole | 2.00 | 30 | 15 |

Data adapted from related research to illustrate the impact of N4-substituents on receptor affinity and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(3-Benzenesulfonylphenyl)piperazine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound analogues, QSAR models help in understanding the key physicochemical and electronic properties that drive receptor affinity and selectivity, thereby guiding the design of more potent and specific molecules.

Physicochemical descriptors quantify properties such as hydrophobicity, size, and electronic influence. In QSAR studies of related arylpiperazine compounds, these descriptors have been shown to be important for biological activity.

Hydrophobicity (logP): This parameter describes the lipophilicity of a compound, which influences its ability to cross cell membranes and bind to hydrophobic pockets within a receptor. QSAR studies on hypotensive arylpiperazines have indicated that hydrophobic parameters of the aryl substituents are important for activity.

Molar Refractivity (MR): This descriptor is related to the volume of a substituent and its polarizability. It can model the steric fit of a ligand within a binding site.

Electronic Parameters (Hammett constants, σ): These constants describe the electron-donating or electron-withdrawing nature of substituents. Resonance parameters, in particular, have been found to be significant in describing the variance in 5-HT2A receptor binding affinities for some arylpiperazine series, suggesting their role in mediating biological action.

A typical 2D-QSAR equation might take the following form, where activity is a function of these descriptors:

log(1/IC50) = c0 + c1(logP) + c2(MR) + c3(σ)

Such models have been successfully applied to arylpiperazines targeting the 5-HT1A receptor, identifying the key pharmacophoric requirements for binding.

Quantum mechanical calculations provide more sophisticated electronic descriptors that can offer deeper insight into the SAR of these compounds. These methods can calculate properties related to the electron distribution and orbital energies of a molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. These are critical for understanding charge-transfer interactions with a receptor.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential, sites for electrophilic attack) and electron-poor (positive potential, sites for nucleophilic attack). These maps are invaluable for understanding hydrogen bonding and other electrostatic interactions.

Atomic Charges: Calculating the partial charge on each atom helps to pinpoint specific atoms involved in key electrostatic interactions with the receptor.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), utilize these properties to build a 3D model of the receptor's binding site. For dopamine D4 receptor ligands, 3D-QSAR analyses have identified that important regions for affinity are situated around the two benzene ring systems and the basic nitrogen of the piperazine or related morpholine (B109124) ring. These models generate contour maps that visually represent where steric bulk, positive electrostatic potential, or negative electrostatic potential will enhance or decrease biological activity, providing a powerful visual guide for rational drug design.

Molecular Mechanisms and Pharmacological Targets of 4 3 Benzenesulfonylphenyl Piperazine Preclinical, in Vitro, and in Silico Investigations

Serotonin (B10506) Receptor Modulation by Benzenesulfonylphenylpiperazine Compounds

The interaction of benzenesulfonylphenylpiperazine compounds with the serotonergic system, particularly the 5-HT6 receptor, is a key area of investigation due to the receptor's role in cognitive processes and its exclusive expression in the nervous system.

The serotonin 5-HT6 receptor is highly expressed in brain regions associated with memory and learning, such as the hippocampus and striatum. Pharmacological modulation of this receptor is a significant strategy in the development of treatments for neurological disorders. While direct studies on 4-(3-Benzenesulfonylphenyl)piperazine are limited, research on structurally related sulfonamide and piperazine-containing compounds provides insight into potential mechanisms.

5-HT6 receptor antagonists, such as SB-271046, have been shown to reduce food intake and body weight in preclinical models. This suggests that antagonism at the 5-HT6 receptor is a key mechanism for producing anti-obesity effects. In contrast, both 5-HT6 receptor agonists and antagonists may offer benefits in modifying the metabolic side effects associated with certain antipsychotic drugs, indicating a complex regulatory role. The antagonism of the 5-HT6 receptor has also been found to improve long-term potentiation (LTP), a cellular correlate of learning and memory, in preclinical models of epilepsy.

Serotonin and dopamine (B1211576) receptors are members of the G-protein coupled receptor (GPCR) superfamily. The signaling pathways of these receptors are fundamental to their physiological effects. Upon activation by a ligand, GPCRs undergo a conformational change, leading to the activation of intracellular G-proteins.

For many of these receptors, this activation modulates the activity of the enzyme adenylate cyclase. For instance, D1-like dopamine receptors typically stimulate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) production, whereas D2-like receptors are often inhibitory. The regulation of GPCRs is a dynamic process governed by phosphorylation, which can determine the specific signaling outcomes. The ability of benzazepine D-1 dopamine agonists to stimulate adenylate cyclase activity has been directly linked to their behavioral effects in animal models. This highlights the importance of the adenylate cyclase pathway as a downstream effector of receptor activation for this class of compounds.

Dopamine Receptor Interactions and Dopaminergic Pathway Modulation

Dopamine receptors are critical targets in the pathophysiology of several neuropsychiatric disorders. The five subtypes (D1-D5) are grouped into D1-like and D2-like families, which can have opposing or synergistic effects. Phenylpiperazine derivatives have been extensively studied for their ability to interact with these receptors.

The D2-like receptors (D2, D3, and D4) are particularly important targets for antipsychotic medications. N-phenylpiperazine analogs have been developed that show high affinity and selectivity for the D3 receptor over the D2 subtype, which is a desirable trait for improving the side-effect profile of antipsychotic drugs.

Studies on a series of N-phenylpiperazine analogs revealed that structural modifications to the aryl portion of the molecule significantly influence binding affinity and selectivity for the D3 receptor. For example, compounds with a 4-(thiophen-3-yl)benzamide (B12553508) moiety attached to a substituted phenylpiperazine core have demonstrated high D3 receptor affinity (Ki values in the low nanomolar range) and substantial selectivity over the D2 receptor. Similarly, novel antagonists for the D4 receptor have been developed from a 4,4-difluoropiperidine (B1302736) scaffold, with some compounds showing exceptional binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes.

| Compound Class/Derivative | Receptor Target | Binding Affinity (Ki) | Selectivity |

| 4-(Thiophen-3-yl)benzamide N-phenylpiperazines | D3 Dopamine Receptor | 1.4–43 nM | 67–1831-fold vs. D2 |

| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs | D3 Dopamine Receptor | 2.5–31 nM | 73–1390-fold vs. D2 |

| Compound 14a (4,4-difluoropiperidine ether-based) | D4 Dopamine Receptor | 0.3 nM | >2000-fold vs. D1, D2, D3, D5 |

Beyond direct receptor binding, some piperazine (B1678402) derivatives act as potent inhibitors of the dopamine transporter (DAT), thereby increasing extracellular dopamine levels. A series of diphenyl piperazine derivatives were evaluated for their DAT binding affinity, with several compounds showing IC50 values in the nanomolar range, comparable to the potent dopamine uptake inhibitor GBR12909.

In vivo microdialysis studies confirmed that administration of one such derivative led to a dose-dependent increase in dopamine levels in the rat striatum. Similarly, a series of 1-piperazino-3-phenylindans were optimized for their dopamine uptake inhibitory activity, resulting in compounds with IC50 values around 2 nM. These findings demonstrate that the piperazine scaffold is a key pharmacophore for potent dopamine uptake inhibition.

Enzyme Inhibition Profiles of this compound and Related Hybrids

Recent research has focused on hybrid molecules that combine the benzenesulfonamide (B165840) and piperazine moieties. These studies have revealed significant enzyme inhibitory potential against several targets relevant to human health.

A study investigating a series of benzene (B151609) sulfonamide-piperazine hybrids found that the compounds displayed good inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. Notably, all tested compounds showed poor inhibition of the α-amylase enzyme.

Specifically, a compound designated as "compound 4," which features the this compound core structure, was identified as having the best antioxidant activity among the tested series and moderate inhibitory potential against tyrosinase. Other derivatives in the series showed the best inhibitory activities against AChE, BChE, and α-glucosidase. These results are well-correlated with molecular docking studies, which provide a structural basis for the observed inhibition. The inhibition of α-glucosidase is a key therapeutic strategy for managing Diabetes Mellitus.

| Compound Derivative | Target Enzyme | IC50 Value |

| Compound 5 (related hybrid) | Acetylcholinesterase (AChE) | 1.003 mM |

| Compounds 2 & 5 (related hybrids) | Butyrylcholinesterase (BChE) | 1.008 mM |

| Compound 4 (this compound core) | Tyrosinase | 1.19 mM |

| Compound 3 (related hybrid) | α-Glucosidase | 1.000 mM |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The piperazine nucleus is a key feature in many compounds designed as cholinesterase inhibitors, which are crucial for managing the neurotransmitter acetylcholine. nih.gov Research into benzene sulfonamide-piperazine hybrids has revealed their potential as enzyme inhibitors. nih.gov In a study investigating a series of six such hybrid compounds, molecules were evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The findings indicated that the synthesized compounds possessed good inhibitory potential. nih.gov Specifically, the most effective inhibition against AChE was recorded with an IC₅₀ value of 1.003 mM, while the strongest inhibition against BChE showed an IC₅₀ of 1.008 mM. nih.gov These results, supported by docking studies, highlight the promise of the benzene sulfonamide-piperazine scaffold in targeting cholinesterases. nih.gov

Table 1: Cholinesterase Inhibition by Benzene Sulfonamide-Piperazine Derivatives

| Enzyme | Best IC₅₀ Value (mM) |

|---|---|

| Acetylcholinesterase (AChE) | 1.003 |

| Butyrylcholinesterase (BChE) | 1.008 |

Data sourced from a study on a series of six benzene sulfonamide-piperazine hybrid compounds. nih.gov

Tyrosinase and Glycosidase Enzyme Inhibition

The same series of benzene sulfonamide-piperazine hybrids was also assessed for inhibitory activity against other enzymes, including tyrosinase and α-glucosidase. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. nih.govmdpi.com α-Glucosidase inhibitors are used in the management of type 2 diabetes. nih.gov

The investigation revealed that among the synthesized compounds, one derivative (identified as compound 4 in the study) showed the best inhibitory activity against tyrosinase, with an IC₅₀ value of 1.19 mM. nih.gov For α-glucosidase, a different derivative (compound 3) was the most potent, with an IC₅₀ value of 1.000 mM. nih.gov This suggests that specific structural modifications on the benzene sulfonamide-piperazine framework can tune the inhibitory profile toward different enzyme targets. nih.gov

Table 2: Tyrosinase and α-Glucosidase Inhibition by Benzene Sulfonamide-Piperazine Derivatives

| Enzyme | Best IC₅₀ Value (mM) |

|---|---|

| Tyrosinase | 1.19 |

| α-Glucosidase | 1.000 |

Data sourced from a study on a series of six benzene sulfonamide-piperazine hybrid compounds. nih.gov

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. nih.govnih.gov This makes it a prime target for the development of direct-acting antiviral (DAA) agents. nih.govwikipedia.org Inhibitors targeting NS5B can be categorized as nucleoside/nucleotide inhibitors that compete at the active site or non-nucleoside inhibitors that bind to allosteric sites, inducing conformational changes that prevent RNA synthesis. nih.govwikipedia.org

Based on the available research, no specific preclinical, in vitro, or in silico studies were identified that investigate the inhibitory activity of this compound against HCV NS5B polymerase.

DNA Methyltransferase 1 (DNMT1) Inhibition

DNA methyltransferase 1 (DNMT1) is an enzyme that plays a crucial role in maintaining DNA methylation patterns after DNA replication. Its dysregulation is associated with various cancers, making it an important target in oncology research.

No preclinical, in vitro, or in silico research data was found specifically linking this compound to the inhibition of DNA Methyltransferase 1 (DNMT1).

Interaction with Other Identified Molecular Targets

The broader chemical class of piperazine and benzenesulfonamide derivatives has been investigated against several other molecular targets.

GABA Receptors: Piperazine derivatives have been identified as a class of psychoactive substances that can interact with the GABAergic system, the main inhibitory system in the brain. nih.govuu.nl Studies on human α1β2γ2 GABAA receptors expressed in Xenopus oocytes have shown that various piperazine derivatives can act as antagonists, concentration-dependently inhibiting the GABA-evoked ion current. nih.govresearchgate.net This suggests a potential mode of action for the piperazine class of compounds on this receptor type, although specific data for this compound is not available. nih.gov

S100A2-p53 Protein-Protein Interactions: The S100A2 protein is upregulated in certain cancers, such as pancreatic cancer, where it can inhibit the tumor suppressor p53. newcastle.edu.aunih.gov Preventing this protein-protein interaction is a validated therapeutic strategy. newcastle.edu.aunih.gov In silico screening and subsequent synthesis have identified lead compounds with a sulfonamide or sulfonylpiperazine structure as potential inhibitors of the S100A2-p53 interaction. newcastle.edu.auresearchgate.net For example, N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzene sulfonamide was identified as an inhibitor of this interaction. nih.gov This research supports the hypothesis that the benzenesulfonamide scaffold is a relevant structure for targeting the S100A2-p53 binding groove. nih.gov

DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, making it a target for antibacterial agents. nih.gov While some quinolone-based antibacterial agents incorporate a piperazinyl group, and other classes like N-phenylpyrrolamides are being developed as DNA gyrase inhibitors, no specific studies have linked this compound to this target. rsc.orgnih.gov

Polyamine Transport ATPase: No information was found regarding the interaction of this compound with polyamine transport ATPase.

Kinases: The piperazine-phenyl scaffold is a feature in the design of potent kinase inhibitors. nih.govnih.gov For instance, AKE-72, a potent pan-BCR-ABL inhibitor active against the T315I resistant mutant in chronic myeloid leukemia, features a (4-ethylpiperazin-1-yl)methyl)phenyl moiety. nih.govnih.gov This highlights the utility of the piperazine-phenyl substructure in developing compounds that can target kinase enzymes. nih.gov

Protein Disulfide Reductase: No research findings were available concerning the interaction of this compound with protein disulfide reductase.

Therapeutic Potential and Research Applications of 4 3 Benzenesulfonylphenyl Piperazine Preclinical Studies

Neuropsychiatric and Neurological Disorders Research

There is a lack of specific published preclinical studies investigating the therapeutic potential of 4-(3-Benzenesulfonylphenyl)piperazine for neuropsychiatric and neurological disorders.

No specific research was identified that examines the antidepressant-like effects of this compound or its interaction with monoaminergic pathways and Brain-Derived Neurotrophic Factor (BDNF). While other piperazine (B1678402) derivatives have been studied for their antidepressant potential through these mechanisms, similar data for the specified compound is not available.

Specific investigations into the anxiolytic-like activity of this compound and its potential modulation of serotonergic, nicotinic, or GABAergic systems have not been reported in available preclinical studies. Broader research into arylpiperazine derivatives has suggested the involvement of these systems in mediating anxiolytic effects, but this cannot be specifically attributed to this compound.

There are no available preclinical data on the use of this compound for the mitigation of cognitive deficits. Research on related sulfonamide-containing compounds has shown potential in addressing cognitive impairments in certain models, but this is not directly applicable to the specified piperazine compound.

Oncological Research Applications

While the broader class of phenylsulfonyl piperazines has been a subject of oncological research, specific data on the apoptosis-inducing and anti-proliferative effects of this compound are not detailed in the available literature.

There is a lack of specific studies demonstrating the induction of apoptosis in any cancer cell lines, including liver cancer or leukemic cells, by this compound. Research on other novel piperazine derivatives has shown potent caspase-dependent apoptosis, but these findings are not specific to the compound .

No specific data on the inhibition of cell proliferation in preclinical cancer models by this compound could be retrieved. Studies on hybrid compounds, such as tetrazole-arylpiperazinesulfonamides, have indicated significant growth inhibitory activity against various cancer cell lines, suggesting that the core structure may have potential, but specific evidence for this compound is absent.

Antimicrobial Research Applications

The growing challenge of antimicrobial resistance has spurred the search for novel compounds capable of combating pathogenic microorganisms. Derivatives of this compound have been a subject of interest in this area, with researchers exploring their efficacy against various bacterial and fungal strains.

Antibacterial Activity of this compound Derivatives

Preclinical in vitro studies have demonstrated that the modification of the this compound scaffold can lead to compounds with significant antibacterial properties. A range of derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria.

One area of investigation involves the synthesis of N-alkyl and N-aryl piperazine derivatives, which have shown noteworthy activity against several bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov While many synthesized compounds exhibit significant antibacterial action, their efficacy against fungal pathogens has been observed to be comparatively lower. nih.gov

Further research into piperazine derivatives has explored the impact of various substitutions. For instance, some synthesized compounds have demonstrated considerable activity against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial efficacy of these derivatives is often evaluated using methods like the disc diffusion and micro-dilution techniques to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). researchgate.net

The following table summarizes the antibacterial activity of selected piperazine derivatives from preclinical studies.

| Bacterial Strain | Activity of Derivatives | Reference |

| Staphylococcus aureus | Significant | nih.gov |

| Pseudomonas aeruginosa | Significant | nih.gov |

| Streptomyces epidermidis | Significant | nih.gov |

| Escherichia coli | Significant | nih.gov |

| Gram-positive bacteria | Significant | researchgate.net |

| Gram-negative bacteria | Significant | researchgate.net |

Antifungal Activity of this compound Derivatives

The exploration of this compound derivatives has also extended to their potential as antifungal agents. These preclinical investigations have assessed the activity of various synthesized compounds against a spectrum of fungal pathogens.

Studies on N-alkyl and N-aryl piperazine derivatives have included testing against fungal species such as Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov The general finding from these studies is that while many derivatives show promise as antibacterial agents, their antifungal activity is often less pronounced. nih.gov

In the broader context of piperazine derivatives, many synthesized compounds have demonstrated significant antifungal properties in preclinical screenings. nih.gov These studies contribute to the understanding of the structure-activity relationships that govern the antifungal potential of this class of compounds.

Other Preclinical Therapeutic Avenues

Beyond their antimicrobial potential, derivatives of this compound are being investigated for other therapeutic applications, including their ability to modulate inflammatory processes, combat viral infections, and counteract oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory potential of piperazine derivatives is an active area of preclinical research. Various models are employed to assess this activity, including the carrageenan-induced paw edema test and the evaluation of pro-inflammatory cytokine inhibition.

For example, certain novel piperazine derivatives have been shown to reduce edema formation and decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in pleural exudate. nih.gov Some derivatives of flavone (B191248) incorporating a piperazine moiety have also demonstrated promising anti-inflammatory activity by inhibiting TNF-α and IL-6. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the development of new anti-inflammatory drugs.

Antiviral Properties

The piperazine nucleus is a component of numerous compounds investigated for their antiviral activity. Preclinical studies have explored the potential of piperazine derivatives against a variety of viruses.

Research has shown that certain piperazine derivatives can act as viral entry inhibitors. nih.gov For instance, some trisubstituted piperazine derivatives have been identified as potent non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), exhibiting significant antiviral activity in vitro. nih.gov Furthermore, patent applications have described 2-phenylpiperazine (B1584378) derivatives with a benzofuran-2-yl group that show increased antiviral activity. wipo.int These diverse findings underscore the potential of the piperazine scaffold in the development of novel antiviral therapeutics.

Antioxidant Activity

Oxidative stress is implicated in a multitude of disease states, making the development of effective antioxidants a key therapeutic goal. The hybridization of a benzenesulfonamide (B165840) with a piperazine has been explored for its antioxidant capacity.

In preclinical studies, certain benzene (B151609) sulfonamide-piperazine hybrid compounds have demonstrated high antioxidant capacity in various assays, including the ferric reducing antioxidant power (FRAP), cupric reducing antioxidant capacity (CUPRAC), and phosphomolybdenum assays. nih.gov The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals. The presence of a hydroxyl group in the structure of some piperazine derivatives has been identified as being essential for their antioxidant properties. nih.gov A review of piperazine compounds has highlighted that coupling the piperazine ring to various heterocyclic rings can result in compounds with good antioxidant activity. researchgate.net

The following table provides a summary of the antioxidant activity of selected benzene sulfonamide-piperazine hybrid compounds from a preclinical study.

| Assay | Activity of Compound 4 (IC50) | Reference |

| FRAP | 0.08 mM | nih.gov |

| CUPRAC | 0.21 mM | nih.gov |

| Phosphomolybdenum | 0.22 mM | nih.gov |

Computational Chemistry and in Silico Modeling Approaches for 4 3 Benzenesulfonylphenyl Piperazine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as 4-(3-Benzenesulfonylphenyl)piperazine, might interact with a protein target at the atomic level. These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

In a study on novel benzenesulfonamide-piperazine hybrid compounds, molecular docking was used to investigate their interactions with several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, α-amylase, and α-glucosidase. nih.govnih.gov The results of these docking studies correlated well with the experimentally determined inhibitory activities. For instance, the docking of these compounds into the active sites of the enzymes revealed key amino acid residues involved in the binding, providing a rationale for their observed biological effects. nih.govnih.gov

Similarly, research on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives utilized molecular docking to explore their binding to carbonic anhydrase IX (CAIX), a protein implicated in cancer. nih.gov The docking study revealed that these compounds could form several hydrogen bonds with key residues in the active site of CAIX, with binding affinities comparable to known inhibitors. nih.gov

For this compound, molecular docking could be employed to predict its binding mode within the active sites of various potential targets. The benzenesulfonyl group, the piperazine (B1678402) ring, and the phenyl group can all participate in different types of interactions. The sulfonamide moiety, for example, is a well-known zinc-binding group in many enzyme inhibitors. The following table illustrates the types of interactions that could be predicted for this compound with a hypothetical enzyme active site based on studies of similar molecules.

| Functional Group | Potential Interacting Residues | Type of Interaction |

| Benzenesulfonyl | His, Zn2+ | Metal coordination, Hydrogen bond |

| Phenyl ring | Phe, Tyr, Trp | π-π stacking, Hydrophobic interactions |

| Piperazine ring | Asp, Glu, Ser | Hydrogen bond, Electrostatic interactions |

These predictions can then be used to prioritize this compound for further biological testing or to guide the synthesis of derivatives with potentially enhanced activity.

Pharmacophore Modeling for Receptor Binding Sites

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. A pharmacophore model can be generated based on a set of active molecules (ligand-based) or from the structure of the ligand-binding site of a receptor (structure-based).

A structure-based pharmacophore model was developed for tubulin inhibitors, which included features like a hydrogen-bond acceptor, two aromatic features, and one hydrophobic feature. nih.gov This model was successfully used to screen a database and identify new potential anticancer agents. nih.gov

For this compound, a pharmacophore model could be developed based on its structure and known biological activities, or by analyzing its docked pose within a target receptor. The key pharmacophoric features would likely include:

A hydrogen bond acceptor (from the sulfonyl oxygens).

A hydrophobic aromatic region (from the benzenesulfonyl and phenyl rings).

A basic/ionizable feature (from the piperazine nitrogen).

The development of such a model would be a critical step in understanding the SAR of this class of compounds and in the discovery of new, more potent analogs.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique can be used to study the conformational flexibility of this compound, the stability of its complex with a biological target, and the role of solvent molecules in the binding process.

MD simulations have been used to investigate the conformational changes in proteins upon ligand binding. nih.gov For instance, a study on phenyl-piperazine scaffolds as eIF4A1 inhibitors used extended MD simulations to analyze the conformational changes of the protein and the stability of the ligand-protein complex. nih.gov These simulations can reveal transient binding pockets and dynamic interactions that are not apparent from static docking studies. nitech.ac.jp

In the context of this compound, MD simulations could be used to:

Analyze the conformational preferences of the molecule in solution. The flexibility of the bond linking the phenyl and piperazine rings allows for multiple conformations, and MD can help identify the most energetically favorable ones.

Assess the stability of the docked complex of this compound with a target protein. By simulating the complex over a period of time, one can observe if the ligand remains in the binding pocket and maintains its key interactions.

Calculate the binding free energy of the ligand to the protein, providing a more accurate prediction of its binding affinity than docking scores alone.

A study on piperazine-immobilized polyvinyl alcohol membranes used MD simulations to understand the hydration and water mobility around the piperazine units, which is crucial for CO2 capture applications. nitech.ac.jp This demonstrates the versatility of MD simulations in studying piperazine-containing systems in various environments.

The following table summarizes the potential insights that could be gained from MD simulations of this compound.

| Simulation Type | Information Gained | Relevance |

| Ligand in solvent | Conformational flexibility, solvent interactions | Understanding the molecule's intrinsic properties |

| Ligand-protein complex | Stability of binding, key interactions over time | Validating docking results, understanding binding mechanism |

| Free energy calculations | Quantitative prediction of binding affinity | Prioritizing compounds for experimental testing |

Virtual Screening Approaches for Identification of Novel Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netnih.govresearchgate.net This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.

Structure-based virtual screening often employs molecular docking to screen large chemical databases, such as the ChemBridge database, for compounds that are predicted to bind to a target of interest. nih.govchembridge.com For example, virtual screening was used to identify novel inhibitors of the hepatitis C virus NS5B polymerase, resulting in the identification of new chemical scaffolds with inhibitory activity. nih.gov

In the context of this compound, if this compound is found to have a desirable biological activity, its chemical scaffold can be used as a starting point for a ligand-based virtual screening campaign. This would involve searching for molecules with similar 2D or 3D features. Alternatively, if the biological target is known, a structure-based virtual screening could be performed to identify novel scaffolds that fit into the same binding site.

A virtual screening workflow for identifying novel scaffolds related to this compound could involve the following steps:

Library Preparation: Assembling a large, diverse library of chemical compounds.

Filtering: Applying drug-like filters (e.g., Lipinski's rule of five) to remove undesirable compounds.

Docking/Pharmacophore Screening: Screening the filtered library against the target receptor or with a pharmacophore model.

Hit Selection and Analysis: Selecting the top-ranking compounds for further investigation and analyzing their structural diversity.

The results of a virtual screening campaign can lead to the identification of novel chemical series with potentially improved properties over the initial hit compound. For instance, a virtual screening effort to find new inhibitors for the maternal embryonic leucine (B10760876) zipper kinase (MELK) successfully identified several promising phytoconstituents and synthetic drugs. nih.gov

Future Directions in 4 3 Benzenesulfonylphenyl Piperazine Research

Exploration of Novel Synthetic Routes for Enhanced Scalability and Efficiency

The development of robust and efficient synthetic methodologies is paramount for the successful translation of a promising compound from the laboratory to clinical applications. For 4-(3-Benzenesulfonylphenyl)piperazine, future research will likely concentrate on novel synthetic strategies that offer improved yields, reduced production costs, and greater scalability.

Current synthetic approaches often involve multi-step processes that can be time-consuming and may utilize costly reagents. Researchers are expected to explore innovative catalytic systems, such as transition-metal catalysts, to streamline the synthesis. For instance, the use of photocatalysis in the synthesis of piperazine (B1678402) from N-(2,3-dihydroxypropyl)ethylenediamine over composite catalysts has been reported, achieving yields up to 59.0 mol%. nih.gov Such novel routes could significantly enhance the efficiency of producing the piperazine core.

Advanced SAR Elucidation Through High-Throughput Screening and Combinatorial Chemistry

A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Future research will heavily rely on high-throughput screening (HTS) and combinatorial chemistry to rapidly generate and evaluate a large number of analogs.

Combinatorial chemistry allows for the systematic modification of different parts of the this compound scaffold. nih.gov By creating libraries of related compounds with variations in the benzenesulfonyl moiety, the phenyl ring, and substitutions on the piperazine nitrogen, researchers can systematically probe the impact of these changes on biological activity. For example, a study on novel benzenesulfonamide-piperazine hybrids investigated the antioxidant and enzyme inhibitory potencies of six newly synthesized molecules. nih.gov

HTS techniques will be instrumental in screening these large compound libraries against various biological targets in a time- and cost-effective manner. nih.gov The development of cell-based and biochemical assays suitable for HTS will be a critical first step. This approach will not only accelerate the identification of lead compounds with improved potency and selectivity but also provide a wealth of data to build robust SAR models.

Identification and Validation of Undiscovered Molecular Targets

While some biological activities of benzenesulfonamide-piperazine derivatives have been reported, including antioxidant and enzyme inhibitory effects, the full spectrum of their molecular targets remains largely unexplored. nih.gov A significant future research direction will be the identification and validation of novel molecular targets for this compound.

Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and computational target prediction, will play a pivotal role in this endeavor. For instance, computational high-throughput screening has been used to identify novel selective inhibitors for specific kinases from large chemical libraries. nih.gov A similar in silico approach could be applied to this compound to predict its potential binding partners.

Once potential targets are identified, rigorous validation studies will be essential. These will involve a combination of in vitro binding assays, enzymatic assays, and cell-based functional assays to confirm the interaction and its downstream biological consequences. Network pharmacology is another powerful tool that can be used to identify potential targets and understand the compound's mechanism of action within a biological system. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-(3-benzenesulfonylphenyl)piperazine derivatives?

- Methodology : A multi-step synthesis starting from benzoic acid derivatives is commonly employed. Key steps include acylation, bromination, and esterification, followed by piperazine coupling. Reaction optimization (e.g., solvent selection, temperature, and molar ratios) is critical. For example, acetone reflux with potassium carbonate improves yield in S-/N-alkylation reactions compared to ethanol .

- Validation : Intermediate and final product purity should be confirmed via HPLC (>95% purity) and melting point analysis.

Q. How can structural characterization of this compound be performed?

- Techniques :

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and piperazine ring (C-N, ~1250 cm⁻¹) stretches.

- NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.0 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). ¹³C NMR confirms benzenesulfonyl carbons (δ ~125–140 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What purification strategies are effective for piperazine derivatives?

- Approach : Column chromatography (silica gel, CHCl₃:MeOH gradients) isolates target compounds. Microwave-assisted synthesis reduces reaction time and improves yield (31–95%) compared to conventional heating .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence 5-HT receptor binding affinity?

- Design Strategy : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance affinity for 5-HT1A receptors. For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine achieves Ki = 0.6 nM via hydrophobic interactions .

- Validation : Radioligand binding assays using transfected HEK293 cells expressing human 5-HT1A receptors .

Q. What computational methods predict the reactivity and stability of this compound derivatives?

- DFT Studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic stability. For analogs like 1-ethyl-4-(phenylsulfonyl)piperazine, B3LYP/6-31G(d) calculations reveal charge distribution at sulfonyl groups, correlating with biological activity .

- Software : Gaussian 09 or ORCA for geometry optimization .

Q. How can synthetic challenges like undesired alkylation byproducts be mitigated?

- Troubleshooting : Replace ethanol with acetone in nucleophilic substitution reactions to minimize ethoxyethyl byproducts. Potassium carbonate as a base enhances regioselectivity .

- Case Study : Substituting 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine in acetone yields >90% target product vs. <50% in ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.